The current research primarily focuses on the potential anticancer activity of 2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile. A study screened this compound against a panel of 60 cancer cell lines within the framework of the Developmental Therapeutic Program of the National Cancer Institute (DTP, NCI, Bethesda, Maryland, USA) .
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0